molecular formula C16H12N2O2 B12656744 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate CAS No. 94166-36-6

3-(o-Isocyanatobenzyl)-o-tolyl isocyanate

Cat. No.: B12656744
CAS No.: 94166-36-6
M. Wt: 264.28 g/mol
InChI Key: AYEGYNYLXCZWQH-UHFFFAOYSA-N
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Description

3-(o-Isocyanatobenzyl)-o-tolyl isocyanate is a chemical compound with the molecular formula C16H12N2O2 and a molecular weight of 264.27868 g/mol . It is characterized by the presence of two isocyanate groups attached to a benzyl and a tolyl group. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate typically involves the reaction of o-toluidine with phosgene to form the corresponding isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

o-Toluidine+Phosgene3-(o-Isocyanatobenzyl)-o-tolyl isocyanate\text{o-Toluidine} + \text{Phosgene} \rightarrow \text{this compound} o-Toluidine+Phosgene→3-(o-Isocyanatobenzyl)-o-tolyl isocyanate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle phosgene safely. The process includes steps such as purification and distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(o-Isocyanatobenzyl)-o-tolyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: React with isocyanates to form ureas.

    Alcohols: React with isocyanates to form urethanes.

    Catalysts: Often used to accelerate the reactions.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Urethanes: Formed from the reaction with alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Phenyl isocyanate: Similar in structure but lacks the benzyl and tolyl groups.

    Toluene diisocyanate: Contains two isocyanate groups but differs in the arrangement of the aromatic ring.

Uniqueness

3-(o-Isocyanatobenzyl)-o-tolyl isocyanate is unique due to the presence of both benzyl and tolyl groups, which confer distinct reactivity and properties compared to other isocyanates .

Properties

CAS No.

94166-36-6

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

1-isocyanato-3-[(2-isocyanatophenyl)methyl]-2-methylbenzene

InChI

InChI=1S/C16H12N2O2/c1-12-13(6-4-8-15(12)17-10-19)9-14-5-2-3-7-16(14)18-11-20/h2-8H,9H2,1H3

InChI Key

AYEGYNYLXCZWQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=C=O)CC2=CC=CC=C2N=C=O

Origin of Product

United States

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